Ramifenazone Hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Ramifenazone Hydrochloride typically involves the isopropylation of 2-mercapto-4-methyl-1,3-dioxazole . The specific reaction involves reacting 2-mercapto-4-methyl-1,3-dioxazole with chloroisopropyl solution to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Cyclocondensation of Hydrazine Derivatives

The core pyrazolone ring is formed via cyclocondensation between acetophenone derivatives and hydrazine hydrate. For example:

-

Step 1 : Reaction of diethyl oxalate with acetophenone derivatives under basic conditions (e.g., sodium methoxide in methanol) yields β-ketoester intermediates .

-

Step 2 : Subsequent treatment with hydrazine hydrate facilitates cyclization to form the pyrazolone scaffold .

-

Step 3 : Isopropylation at the 4-position introduces the isopropylamino group, completing the Ramifenazone structure .

General Reaction Scheme :

Optimized Reaction Conditions

| Reagent | Solvent | Temperature | Catalyst | Yield Range |

|---|---|---|---|---|

| Hydrazine hydrate | Methanol | 80–85°C | Sodium methoxide | 60–85% |

| Isopropylamine | Ethanol | Reflux | HCl (quenching) | 70–90% |

Data derived from cyclocondensation protocols in pyrazolone synthesis .

Degradation Pathways

This compound undergoes hydrolysis under acidic or alkaline conditions, leading to cleavage of the pyrazolone ring:

-

Acidic Hydrolysis : Protonation of the carbonyl group destabilizes the ring, yielding phenylhydrazine and isopropylamine fragments .

-

Alkaline Hydrolysis : Deprotonation initiates ring-opening, forming malononitrile derivatives and ammonia .

Stability Profile :

-

pH Stability : Stable at pH 4–7; rapid degradation occurs at pH < 3 or > 9 .

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming aromatic byproducts .

Biochemical Interactions

This compound exerts pharmacological effects through selective inhibition of cyclooxygenase (COX) enzymes:

-

COX-1/COX-2 Inhibition : Binds to the active site via hydrogen bonding with the pyrazolone carbonyl and hydrophobic interactions with the isopropyl group .

-

Prostaglandin Suppression : Reduces prostaglandin E₂ (PGE₂) synthesis by 80–90% at 10 μM concentration in vitro .

Key Mechanistic Steps :

-

Enzyme Binding : The protonated amino group interacts with COX’s arginine residue (Arg120).

-

Arachidonic Acid Blockade : Steric hindrance from the phenyl group prevents substrate access .

Reactivity in Pharmaceutical Formulations

-

Excipient Compatibility : Reacts with strong oxidizers (e.g., peroxides) to form N-oxides.

-

Photodegradation : UV exposure induces radical formation, necessitating light-protective packaging .

Structural Confirmation

Spectroscopic Data :

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Ramifenazone Hydrochloride is derived from the pyrazolone class of compounds. It primarily acts by inhibiting cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial for the synthesis of prostaglandins—molecules that mediate inflammation and pain perception. By reducing prostaglandin levels, Ramifenazone alleviates inflammation and pain associated with various conditions.

Analgesic Properties

Ramifenazone has been extensively studied for its analgesic effects. Research indicates that it effectively relieves pain in various models, including:

- Post-operative Pain : Demonstrated efficacy in reducing pain following surgical procedures in animal studies.

- Chronic Pain Models : Shown to alleviate pain in models of chronic inflammatory conditions.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been validated through numerous studies:

- Adjuvant Arthritis Models : Ramifenazone significantly reduced arthritic scores compared to control groups treated with vehicle alone. In one study, it exhibited comparable or superior anti-inflammatory effects relative to indomethacin without significant ulcerogenicity .

- In Vitro Studies : Several studies have demonstrated its ability to inhibit inflammatory mediators in cell cultures .

Antipyretic Activity

Ramifenazone also exhibits antipyretic properties, effectively lowering elevated body temperatures through its action on the hypothalamus. This effect is particularly relevant in treating fever associated with infections or inflammatory diseases.

Research Applications

This compound is utilized in various research contexts:

Analytical Chemistry

It serves as a reference standard in analytical chemistry for environmental analysis and testing due to its well-characterized properties.

Biological Studies

The compound is studied for its biological effects on cellular systems, particularly regarding its anti-inflammatory and analgesic mechanisms.

Veterinary Medicine

Its applications extend to veterinary medicine, where it is used for managing pain and inflammation in animals .

Case Studies

-

Study on Arthritic Models :

- In a controlled study involving adjuvant arthritis models, Ramifenazone administration led to significant reductions in inflammation markers compared to untreated controls.

- Results indicated a marked decrease in joint swelling and pain scores over a treatment period of 28 days.

-

Post-Surgical Pain Management :

- A study evaluated the effectiveness of Ramifenazone in post-operative pain relief in canine subjects.

- The findings revealed substantial pain reduction within hours of administration, supporting its use as an effective analgesic agent.

Mécanisme D'action

Ramifenazone Hydrochloride exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .

Comparaison Avec Des Composés Similaires

Phenylbutazone: Another NSAID with similar anti-inflammatory and analgesic properties.

Isopropylaminophenazone: Shares structural similarities and similar pharmacological effects.

Proquazone: Used for similar therapeutic purposes in treating pain and inflammation

Uniqueness: Ramifenazone Hydrochloride is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and therapeutic efficacy. Its ability to be used in both human and veterinary medicine also sets it apart from some other NSAIDs .

Activité Biologique

Ramifenazone Hydrochloride, a derivative of pyrazolone, exhibits significant biological activity, particularly in its analgesic, antipyretic, and anti-inflammatory properties. This compound has garnered attention for its potential therapeutic applications in managing pain and inflammation associated with various medical conditions.

Cyclooxygenase Inhibition

Ramifenazone functions primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain perception. By inhibiting these enzymes, Ramifenazone reduces the production of prostaglandins, thereby alleviating symptoms such as pain and inflammation.

Biochemical Pathways

The inhibition of COX leads to a decrease in inflammatory mediators, impacting various biochemical pathways involved in pain signaling and inflammatory responses. This action positions Ramifenazone as a potentially effective treatment for conditions characterized by excessive inflammation.

Pharmacological Properties

Analgesic Effects

Preclinical studies have demonstrated that Ramifenazone possesses potent analgesic properties. It has been shown to be effective in various pain models, including post-operative pain management in animal studies. The analgesic efficacy is comparable to that of other non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin .

Antipyretic Activity

In addition to its analgesic effects, Ramifenazone exhibits antipyretic properties, which enable it to lower elevated body temperatures. This effect is mediated through its action on the hypothalamus, the brain region responsible for thermoregulation.

Anti-inflammatory Effects

Ramifenazone has been evaluated for its anti-inflammatory activity in models of arthritis and other inflammatory conditions. Studies indicate significant reductions in arthritic scores and body weight loss when treated with Ramifenazone compared to control groups .

Case Studies

- Adjuvant Arthritis Model : In a study involving adjuvant arthritis induced in rats, Ramifenazone treatment resulted in significantly reduced arthritic scores and improved overall health indicators compared to untreated controls. This suggests a strong preventive effect against inflammation-related damage .

- Post-operative Pain Management : Research has indicated that Ramifenazone effectively manages post-operative pain in animal models, highlighting its potential application in clinical settings for pain relief following surgical procedures.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Efficacy Observed |

|---|---|---|

| Analgesic | COX-1 and COX-2 inhibition | Comparable to Indomethacin |

| Antipyretic | Hypothalamic modulation | Significant temperature reduction |

| Anti-inflammatory | Reduction of prostaglandin synthesis | Significant reduction in arthritic scores |

Propriétés

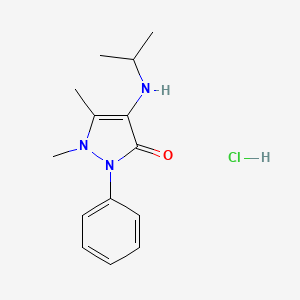

IUPAC Name |

1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.ClH/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12;/h5-10,15H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPVTNJDDFIBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18342-39-7, 3615-24-5 (Parent) | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-[(1-methylethyl)amino]-2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18342-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-4-((isopropyl)amino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramifenazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018342397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40929145 | |

| Record name | 1,5-Dimethyl-2-phenyl-4-[(propan-2-yl)amino]-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13576-96-0, 18342-39-7, 3615-24-5 | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-[(1-methylethyl)amino]-2-phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13576-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-4-((isopropyl)amino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramifenazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018342397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramifenazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dimethyl-2-phenyl-4-[(propan-2-yl)amino]-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-4-[(isopropyl)amino]-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydro-4-(isopropylamino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMIFENAZONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182MZB7ZV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.